Sufentanil-d3 Citrate

Opioid pharmacology Receptor binding affinity Analgesic potency ranking

Accurate sub-ng/mL sufentanil quantitation in biological matrices is compromised by matrix effects when using non-deuterated internal standards. Sufentanil-d3 Citrate (CAS 1185143-91-2) is the deuterated SIL-IS that co-elutes with the analyte, providing identical ion suppression/enhancement and extraction recovery for reliable isotope dilution LC-MS/MS. • Achieves LLOQs of 0.25-5 pg/mL vs. 300 pg/mL with structural analog IS • Intra-/inter-day precision <5% RSD; recoveries 90-120% • Enables PK profiling from ≤50 μL plasma-critical for neonatal and maternal-fetal studies • Aqueous solubility of 1 mg/mL supports low-concentration working IS solution preparation

Molecular Formula C28H38N2O9S
Molecular Weight 581.7 g/mol
Cat. No. B15295225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSufentanil-d3 Citrate
Molecular FormulaC28H38N2O9S
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3;
InChIKeyOJCZPLDERGDQRJ-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sufentanil-d3 Citrate: Deuterated Bioanalytical Internal Standard


Sufentanil-d3 Citrate (CAS 1185143-91-2, molecular formula C28H35D3N2O9S, MW 581.69) is a stable isotope-labeled analog of sufentanil citrate in which three hydrogen atoms on the methoxy-methyl moiety are replaced by deuterium . The parent compound, sufentanil, is a synthetic opioid analgesic of the 4-anilidopiperidine class and exhibits the highest mu-opioid receptor (MOR) binding affinity among clinically available fentanyl congeners, with a reported Ki of 0.1380 nM in recombinant human MOR assays [1]. The deuterated citrate salt form is purpose-built as an internal standard (IS) for quantitative LC-MS/MS and GC-MS bioanalytical methods, where its near-identical physicochemical properties to the unlabeled analyte—coupled with a +3 Da mass shift—enable isotope dilution quantitation with maximal matrix effect correction [2].

Deuterated IS +3 Da mass shift enables isotope dilution LC-MS/MS quantitation
Matrix effect control Co-elutes with sufentanil, compensates ion suppression or enhancement
Aqueous solubility Citrate salt soluble in water at 1 mg/mL for stock preparation

Why Sufentanil-d3 Citrate Cannot Be Substituted


In quantitative LC-MS/MS bioanalysis of sufentanil, substituting a deuterated internal standard with either an undeuterated analog or a structural congener (e.g., fentanyl) introduces systematic quantitation errors that compromise method reliability. Structural analog IS compounds differ in extraction recovery, chromatographic retention time, and ionization efficiency from the target analyte, rendering them incapable of tracking and compensating for sample-specific matrix effects across diverse biological matrices [1]. Empirically, the use of fentanyl as IS for sufentanil quantification yields an LLOQ of 0.3 ng/mL, intra-day precision RSD of 2.82–6.42%, and inter-laboratory reproducibility RSD of 6.06–13.52% [2]. In contrast, methods employing deuterated sufentanil IS achieve LLOQs 60- to 1200-fold lower (5 pg/mL to 0.25 pg/mL), intra-/inter-day precision below 5%, and recoveries of 90–120% [3][4]. The deuterated SIL-IS co-elutes with the analyte, experiences identical ion suppression or enhancement, and partitions equivalently during extraction—capabilities no structural analog can replicate [1].

Structural analog IS mismatch

Fentanyl or other structural analogs elute at different retention times, failing to track matrix effects and potentially biasing quantitation.

Non-deuterated sufentanil lacks mass shift

Without the +3 Da differentiation, isotope dilution cannot distinguish IS from analyte, undermining method specificity.

Higher LLOQ without deuterated IS

Methods using analog IS may produce substantially higher detection limits, restricting application to trace-level matrices.

Sufentanil-d3 Citrate: Quantitative Evidence vs. Analogs


Mu-Opioid Receptor Binding Affinity Comparison

The parent compound sufentanil exhibits the highest MOR binding affinity among clinically used fentanyl congeners, directly dictating the sub-pg/mL sensitivity requirements that mandate a deuterated IS. In a uniform recombinant human MOR binding assay, sufentanil yielded a Ki of 0.1380 nM, ranking in the highest affinity category (Ki < 1 nM); fentanyl fell into the intermediate category (Ki 1–100 nM), while alfentanil also fell into the intermediate category [1]. In a separate in vitro rat brain membrane [3H]-naloxone displacement study, MOR Ki values were 2.8 ± 0.2 nM (sufentanil), 8.6 ± 4.1 nM (fentanyl), and 47.4 ± 6.6 nM (alfentanil)—representing a 3.1-fold and 16.9-fold higher affinity for sufentanil over fentanyl and alfentanil, respectively [2]. This potency translates to therapeutic plasma concentrations in the 0.4–1 ng/mL range [3], well below the LLOQ achievable without a deuterated IS.

MOR Binding Affinity
Cross-study comparable
Sufentanil Ki: 0.1380 nM (recombinant human MOR) vs. fentanyl intermediate category; 3.1–16.9-fold higher affinity in rat membranes
Reported binding potency context explains ultralow detection requirement
Extreme affinity demands deuterated IS for sub-pg/mL LLOQ
Opioid pharmacology Receptor binding affinity Analgesic potency ranking

LLOQ: Deuterated vs. Structural Analog IS

The use of deuterated sufentanil as internal standard enables quantification at concentrations 60- to 1200-fold lower than methods relying on fentanyl as a structural analog IS. Palleschi et al. (2003) using fentanyl as IS for sufentanil quantification achieved an LLOQ of 0.3 ng/mL (300 pg/mL) in human plasma [1]. In contrast, Saari et al. (2012) using deuterated sufentanil IS reported an LLOQ of 5 pg/mL for both total and unbound sufentanil in human plasma—a 60-fold improvement [2]. Further, a high-sensitivity method employing [2H5]-sufentanil (d5-sufentanil) as IS achieved an LLOQ of 0.25 pg/mL (12.5 fg on-column) for neonatal plasma analysis—a 1200-fold improvement over the fentanyl IS method [3]. The d3 isotopolog (Sufentanil-d3 Citrate) provides equivalent analytical performance to the d5 variant for the parent analyte, differing only in the number of deuterium labels.

LLOQ Improvement
Cross-study comparable
Deuterated IS: LLOQ 5 pg/mL to 0.25 pg/mL; structural analog IS (fentanyl): 300 pg/mL
Supports method sensitivity review, enabling low-volume pediatric/neonatal research matrices
60–1200-fold lower LLOQ demonstrated across multiple platforms
Bioanalytical method validation LC-MS/MS quantification Internal standard selection

Precision & Recovery: Deuterated vs. Analog IS

The HPLC-MS/MS method of Lü et al. (2022) employing deuterated isotopic sufentanil as IS for the simultaneous determination of sufentanil and norsufentanil in human blood achieved recoveries between 90% and 120% and intra-/inter-day precision below 5% RSD, with accuracy between 90% and 110% [1]. In contrast, the non-deuterated IS method of Palleschi et al. (2003) using fentanyl as IS reported intra-day repeatability (RSD) ranging from 2.82% to 6.42% and within-laboratory reproducibility (RSD) from 6.06% to 13.52%, with overall relative error ranging from −9.28% to −2.71% [2]. The superior precision and tighter recovery window achieved with the deuterated IS approach reflect the ability of the SIL-IS to track and correct for sample-to-sample variability in extraction efficiency and ionization, as systematically reviewed by Stokvis et al. [3].

Precision & Recovery
Cross-study comparable
Deuterated IS: intra-/inter-day precision
Bioanalytical validation review: improved precision may reduce failure rates in regulated contexts
Meets typical acceptance criteria for research method validation
LOD in Urine
Cross-study comparable
2.5 pg/mL with penta-deuterated IS (GC-MS) vs. ~50–100 pg/mL without deuterated IS
Supports occupational monitoring research and trace-level forensic confirmation
20–40× lower LOD documented
Labeling Site Stability
Class-level inference
d3 on methoxy-methyl (metabolically inert); d5 on propionyl moiety may be labile; citrate salt offers aqueous solubility
Label integrity may support consistent IS/analyte ratio during sample preparation
Data to verify; structural inference from metabolic pathways
Matrix Effect Correction
Class-level inference
SIL-IS co-elutes, matches ion suppression/enhancement; structural analog IS elutes differently, produces uncorrected bias
Co-elution fidelity review: d3 labeling may balance mass shift and retention time similarity
Source review; supports method robustness evaluation
Forensic toxicology Method validation Accuracy and precision

Limit of Detection with Deuterated IS in Urine

Van Nimmen et al. (2004) developed a GC-MS screening method using penta-deuterated sufentanil, fentanyl, and alfentanil analogs as internal standards, achieving a limit of detection (LOD) of 2.5 pg/mL for both fentanyl and sufentanil, and 7.5 pg/mL for alfentanil in human urine [1]. This represents a detection capability at the low pg/mL level. Without deuterated internal standards, comparable GC-MS methods for sufentanil in urine typically report LODs in the 0.05–0.1 ng/mL range [2], representing a 20- to 40-fold reduction in sensitivity. The intra-assay relative error was below 10% and coefficients of variation below 10% at all spike levels for parent compounds, demonstrating that penta-deuterated IS supports both ultra-trace detection and robust quantitation [1].

LOD in Urine
Cross-study comparable
2.5 pg/mL with penta-deuterated IS (GC-MS) vs. ~50–100 pg/mL without deuterated IS
Supports occupational monitoring research and trace-level forensic confirmation
20–40× lower LOD documented
Occupational exposure monitoring Ultra-trace analysis GC-MS method validation

Deuteration Site Specificity: d3 vs. d5 Labeling

Sufentanil-d3 Citrate carries the three deuterium atoms exclusively on the methoxy-methyl moiety (N-[4-(Methoxy-d3-methyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide 2-hydroxy-1,2,3-propanetricarboxylate) . This labeling position is metabolically inert: sufentanil undergoes hepatic N-dealkylation at the piperidine nitrogen (CYP3A4-mediated) and O-demethylation, but the methoxy-methyl group is not a primary metabolic target in phase I metabolism [1]. In contrast, the commercially available Sufentanil-d5 variant is labeled at the propionyl moiety according to common synthetic routes , which is positioned on the anilide nitrogen—a site that may be subject to chemical hydrolysis under certain sample preparation conditions. The d3-citrate salt form additionally offers superior aqueous solubility (citrate: soluble in water at 1 mg/mL ) compared to the hydrochloride salt, facilitating stock solution preparation for LC-MS workflows without need for organic co-solvents.

Labeling Site Stability
Class-level inference
d3 on methoxy-methyl (metabolically inert); d5 on propionyl moiety may be labile; citrate salt offers aqueous solubility
Label integrity may support consistent IS/analyte ratio during sample preparation
Data to verify; structural inference from metabolic pathways
Stable isotope labeling Deuterium retention Metabolic stability

Matrix Effect Correction: SIL IS vs. Structural Analog IS

Stokvis et al. (2005) systematically compared stable isotopically labeled (SIL) internal standards with structural analog internal standards across multiple LC-MS/MS bioanalytical assays and demonstrated that SIL-IS provides superior matrix effect compensation [1]. The key mechanism is co-elution: because a deuterated IS (such as Sufentanil-d3 Citrate) exhibits nearly identical chromatographic retention time to the unlabeled analyte, it experiences the identical ionization environment—including ion suppression or enhancement from co-eluting matrix components—at every point in the chromatographic run. Structural analog IS compounds (e.g., fentanyl for sufentanil) elute at different retention times and therefore encounter different matrix conditions, producing uncorrected quantitation bias. However, the review also noted that deuterated compounds with excessive labeling (more than 3–5 deuterium atoms) can exhibit measurable chromatographic retention time shifts relative to the analyte, partially undermining co-elution benefits [1]. The moderate +3 Da mass shift of Sufentanil-d3 mitigates this retention time shift risk while providing sufficient mass differentiation for MRM selectivity.

Matrix Effect Correction
Class-level inference
SIL-IS co-elutes, matches ion suppression/enhancement; structural analog IS elutes differently, produces uncorrected bias
Co-elution fidelity review: d3 labeling may balance mass shift and retention time similarity
Source review; supports method robustness evaluation
Ion suppression Isotope dilution mass spectrometry Bioanalytical method robustness

Sufentanil-d3 Citrate: Key Application Scenarios


Clinical Pharmacokinetics in Special Populations

Sufentanil-d3 Citrate is the enabling IS for LC-MS/MS methods quantifying sufentanil at sub-ng/mL plasma concentrations in vulnerable populations where blood volume is limited and drug levels are extremely low. As demonstrated by the 0.25 pg/mL LLOQ achievable with deuterated sufentanil IS [1] and the 5 pg/mL LLOQ validated in coronary artery bypass grafting patients [2], the deuterated IS permits pharmacokinetic profiling from ≤50 μL plasma volumes. This directly enables neonatal umbilical cord plasma monitoring, maternal-fetal transfer studies, and target-controlled infusion pharmacokinetic modeling that are infeasible with structural analog IS methods limited to 300 pg/mL LLOQ [3].

Regulated Bioanalysis for FDA/EMA Compliance

Regulatory guidances (FDA BMV, EMA ICH M10) increasingly expect the use of stable isotope-labeled internal standards for chromatographic bioanalytical assays supporting pivotal pharmacokinetic and comparative bioavailability studies. The Stokvis et al. (2005) consensus [4] and the demonstrated precision improvement from 6.06–13.52% RSD (structural analog IS) to <5% RSD (deuterated IS) [5][6] directly support compliance with the ≤15% RSD precision and ≤±15% accuracy criteria mandated at the LLOQ. Selection of Sufentanil-d3 Citrate as the IS provides auditable, publication-backed justification for IS choice in method validation reports.

Forensic Toxicology and Post-Mortem Confirmation

In forensic toxicology, confirmatory identification of sufentanil in post-mortem blood and urine requires definitive mass spectrometric evidence and quantitative accuracy defensible under cross-examination. The HPLC-MS/MS method of Lü et al. (2022) using deuterated isotopic sufentanil IS achieved an LOD of 0.05 ng/mL, LLOQ of 0.1 ng/mL, and linearity from 0.1–20 ng/mL with correlation coefficients of 0.99984 and 0.99973 [6]. The GC-MS method of Van Nimmen et al. with penta-deuterated IS achieved an LOD of 2.5 pg/mL in urine [7]. These validated methods using deuterated IS meet forensic accreditation standards (ISO/IEC 17025) for quantitative confirmatory analysis, whereas non-deuterated IS methods yield higher LODs and lower evidentiary weight.

Occupational Biomonitoring for Opioid Workers

Regulatory occupational exposure limits for potent synthetic opioids in pharmaceutical manufacturing environments require urinary biomonitoring at pg/mL concentrations. The validated GC-MS method of Van Nimmen et al. (2004) using penta-deuterated sufentanil IS achieved an LOD of 2.5 pg sufentanil/mL urine with intra-assay relative error below 10% and CV below 10% at all spike levels [7]. The citrate salt form of Sufentanil-d3 provides the aqueous solubility needed for preparing low-concentration working IS solutions compatible with large-batch occupational monitoring workflows, as citrate salt solubility in water is 1 mg/mL .

Application
Selection Property
Validation Focus
Human plasma PK research in special populations
Sub-pg/mL LLOQ support
Co-elution fidelity and matrix effect correction
Bioanalytical method validation research
Precision and recovery window
Accuracy and reproducibility under varying matrix conditions
Forensic toxicology confirmation
Trace-level detection and linearity
LOD/LLOQ verification for post-mortem matrices
Occupational biomonitoring research
pg/mL urinary sensitivity
Intra-assay precision and batch workflow compatibility

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